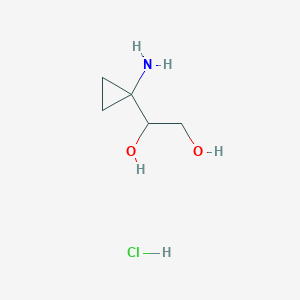

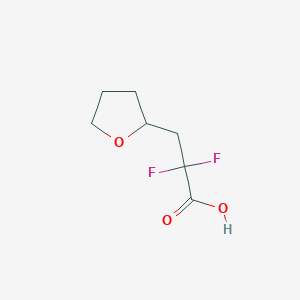

1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 1,2-bis(methylamino)ethane-1,2-diol dihydrochloride, involves stabilizing aliphatic α-aminocarbinols as hydrochlorides . This process may be relevant to the synthesis of "1-(1-Aminocyclopropyl)ethane-1,2-diol;hydrochloride" as it suggests that similar compounds can be stabilized in this form. Additionally, the synthesis of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives is discussed, with a focus on the synthesis of individual stereoisomers using diastereoselective processes or enantiomerically pure starting compounds . These methods could potentially be applied to the synthesis of the compound , ensuring the production of a specific stereoisomer if necessary.

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques such as X-ray diffraction analysis . For "this compound," a similar approach could be used to determine its precise molecular structure, including the configuration of any stereocenters. Understanding the molecular structure is crucial for predicting the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The papers discuss the reactivity of similar compounds, such as the transformation of 1,2-bis(methylamino)ethane-1,2-diol dihydrochloride into a mixture of diastereomers of 1,2,1",2"-tetramethyl-3,3"-bidiaziridine . Additionally, the transformations of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives into compounds with potential biological activities are considered . These transformations indicate that "this compound" could also undergo chemical reactions that may yield biologically active compounds or allow it to be incorporated into more complex molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly provided, the properties of similar compounds can offer some insights. For instance, the stabilization of aminocarbinols as hydrochlorides suggests that the compound may also be stable in this form . The solubility, stability, and reactivity of the compound would be important characteristics to determine, as they would influence its potential applications in biological systems or as a precursor in chemical syntheses.

科学的研究の応用

Carbohydrate Derivatives and Acidic Centers

Research by Klüfers and Reichvilser (2008) explored the structures and reactions of selenium(IV) diolates derived from various diols, demonstrating the hydrolytic stability and potential for creating carbohydrate derivatives with a markedly acidic center. This suggests applications in synthesizing carbohydrate derivatives and understanding the interactions of diols with selenium, highlighting the versatility of diol compounds in creating new chemical entities with specific properties (Klüfers & Reichvilser, 2008).

Heterocyclic Compounds Synthesis

Levanova et al. (2016) detailed the synthesis of 2-ethylidene-1,3-dithiolane from 1,3-dichloropropene and dipotassium ethane-1,2-dithiolate, showcasing the potential of using diols and dithiolates for synthesizing heterocyclic compounds. This reflects the broad reactivity of diol derivatives in forming complex structures, which could be relevant for designing novel molecules for various applications (Levanova et al., 2016).

Chelate Ester Formation and Coordination Chemistry

Research on vanadate chelate esters of monoionized diols and carbohydrates by Baruah, Das, and Chakravorty (2003) illustrates the capacity of diols to form complex chelate esters with metal ions. This opens avenues for applications in coordination chemistry, potentially facilitating the development of new catalysts and materials based on the unique binding properties of diols (Baruah, Das, & Chakravorty, 2003).

Novel Precursors for Organic Synthesis

Petukhova et al. (2004) demonstrated the stabilization of aliphatic α-aminocarbinols as hydrochlorides and their application in synthesizing complex organic molecules. This research signifies the role of aminocarbinols, closely related to the compound , in serving as precursors for the synthesis of organic compounds with potential applications in material science and pharmaceuticals (Petukhova et al., 2004).

Antimicrobial Compound Synthesis

Wanjari (2020) explored the synthesis and antimicrobial activity of heterocyclic compounds, highlighting the pharmaceutical and medicinal applications of synthesized compounds based on diol derivatives. This underscores the potential of diol-based compounds in contributing to the development of new antimicrobial agents (Wanjari, 2020).

作用機序

特性

IUPAC Name |

1-(1-aminocyclopropyl)ethane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-5(1-2-5)4(8)3-7;/h4,7-8H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUIEQHXGBYMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CO)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)

![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)

![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)